

Bioaccumulation Potential of (4S,7R)-Hexamethylindanopyran (HHCB) in Aquatic Ecosystems: A Technical Review

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Compound of Interest

Compound Name: *Hexamethylindanopyran, (4S,7R)-*

Cat. No.: *B12760529*

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Executive Summary: This technical guide provides a comprehensive analysis of the bioaccumulation potential of (4S,7R)-Hexamethylindanopyran, a key stereoisomer of the synthetic musk compound commonly known as HHCB or Galaxolide. Due to its widespread use in consumer products, HHCB is continuously released into aquatic environments. Its physicochemical properties—notably a high octanol-water partition coefficient (Log K_{ow}) and low water solubility—indicate a strong tendency to partition from the water column into the lipid tissues of aquatic organisms. Experimental data confirms this potential, with Bioconcentration Factor (BCF) values in various fish species frequently exceeding thresholds for bioaccumulative substances. This document summarizes the key quantitative data, details the standard experimental protocols for BCF determination, and illustrates the underlying mechanisms and experimental workflows through diagrams as specified.

Introduction

1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta-γ-2-benzopyran (HHCB), commercially known as Galaxolide, is a polycyclic synthetic musk widely used as a fragrance ingredient in personal care products, detergents, and air fresheners. HHCB is a mixture of stereoisomers, with the (4S,7R) and (4S,7S) forms being the most powerful odorants.^{[1][2]} Its extensive use and subsequent discharge into wastewater systems lead to its persistent presence in aquatic environments.^{[3][4]} The compound's chemical structure results in significant lipophilicity and resistance to degradation, raising concerns about its potential to accumulate in aquatic life.^{[5][6]} This document synthesizes the available scientific data on the

bioaccumulation of HHCB, with a focus on its most relevant isomer, (4S,7R)-Hexamethylindanopyran, to inform researchers and drug development professionals.

Physicochemical Properties and Environmental Fate

The bioaccumulation potential of a chemical is strongly influenced by its physicochemical properties. For HHCB, the most critical parameters are its octanol-water partition coefficient (K_{ow}) and its persistence.

- Octanol-Water Partition Coefficient (Log K_{ow}): This value measures a chemical's lipophilicity, or its tendency to partition into fatty tissues rather than water. HHCB exhibits a high Log K_{ow} value, generally reported to be around 5.5 (with a range of 5.3 to 5.9).[\[1\]](#)[\[7\]](#) According to the Stockholm Convention, chemicals with a Log K_{ow} greater than 5 are considered to have a high potential for bioaccumulation.[\[8\]](#)
- Persistence: HHCB is not readily biodegradable and is considered moderately persistent in the environment.[\[3\]](#)[\[5\]](#) This persistence allows for prolonged exposure and uptake by aquatic organisms.

These properties cause HHCB to partition from water into organic-rich compartments, including sediment and the lipid tissues of aquatic organisms.[\[3\]](#)

Quantitative Bioaccumulation Data

The bioaccumulation of HHCB in aquatic organisms is quantified primarily by the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. A summary of key quantitative data is presented below.

Parameter	Species	Value	Finding	Reference(s)
Log K _{ow}	N/A	5.3 - 5.9	High Lipophilicity	[1][7]
BCF	Fish (General)	600 - 1,600 L/kg	Bioaccumulative	[1]
BCF	Fish (General)	1,500 - 5,000 L/kg	Considered Bioaccumulative	[5]
BCF	Zebra fish (<i>Danio rerio</i>)	620 L/kg	Moderate Bioaccumulation	[3]
BCF	Bluegill sunfish (<i>Lepomis macrochirus</i>)	1,584 L/kg	High Bioaccumulation	[3]
BCF	Eel (<i>Anguilla anguilla</i>)	862 L/kg	Moderate Bioaccumulation	[3]
BCF	Blackworm (<i>Lumbriculus variegatus</i>)	2,692 L/kg	Very High Bioaccumulation	[9]
BCF	Midge (<i>Chironomus riparius</i>)	85 L/kg	Low Bioaccumulation	[9]
Aquatic Toxicity	General	LC50 < 0.1 mg/L (Chronic)	Toxic to aquatic life	[5]
Aquatic Toxicity	Fathead Minnow (<i>Pimephales promelas</i>)	NOEC (35-day) = 0.068 mg/L	Chronic Effects at Low Concentrations	[10]
Aquatic Toxicity	Daphnia magna	NOEC (21-day) = 0.111 mg/L	Chronic Reproductive Effects	[10][11]

Note: BCF values can vary significantly between species due to differences in lipid content, metabolic capacity, and exposure routes.[3][9] While some regulatory bodies have determined HHCB does not meet the full criteria for a Persistent, Bioaccumulative, and Toxic (PBT)

substance, other assessments, such as the EPA's PBT Profiler and GreenScreen®, classify it as a chemical of high concern due to its persistence and bioaccumulation properties.[1][6]

Experimental Protocol for Bioaccumulation Assessment: OECD Guideline 305

The standard method for determining the BCF in fish is the OECD Test Guideline 305, "Bioaccumulation in Fish: Aqueous and Dietary Exposure." [12][13][14] This protocol provides a robust framework for assessing how a chemical is taken up and eliminated by fish.

Methodology Overview:

- **Test Organisms:** The test is typically performed with fish species such as Zebrafish (*Danio rerio*), Rainbow Trout (*Oncorhynchus mykiss*), or Bluegill Sunfish (*Lepomis macrochirus*). [12] Only healthy, disease-free fish are used.
- **Test System:** A flow-through system is preferred to maintain a constant concentration of the test substance in the water. [12][14]
- **Uptake Phase:** For a defined period, typically 28 days, fish are exposed to a specific, low concentration of the test substance (HHCB) dissolved in the water. [14][15]
- **Depuration Phase:** Following the uptake phase, the fish are transferred to a clean, identical medium free of the test substance for a subsequent period to measure the rate of elimination (depuration). [12][15] A depuration phase is always required unless uptake is insignificant. [15]
- **Sampling:** Samples of fish tissue and water are collected at regular intervals throughout both the uptake and depuration phases. [13]
- **Chemical Analysis:** The concentration of HHCB in the collected samples is quantified using appropriate analytical methods, such as gas chromatography-mass spectrometry (GC-MS).
- **BCF Calculation:** The BCF is calculated as the concentration of HHCB in the fish (C_f) divided by its concentration in the water (C_w) at steady-state. Alternatively, a kinetic BCF (BCF_K) can be calculated from the uptake and depuration rate constants. [12][16] The final BCF value is often normalized to a standard fish lipid content of 5%. [15]

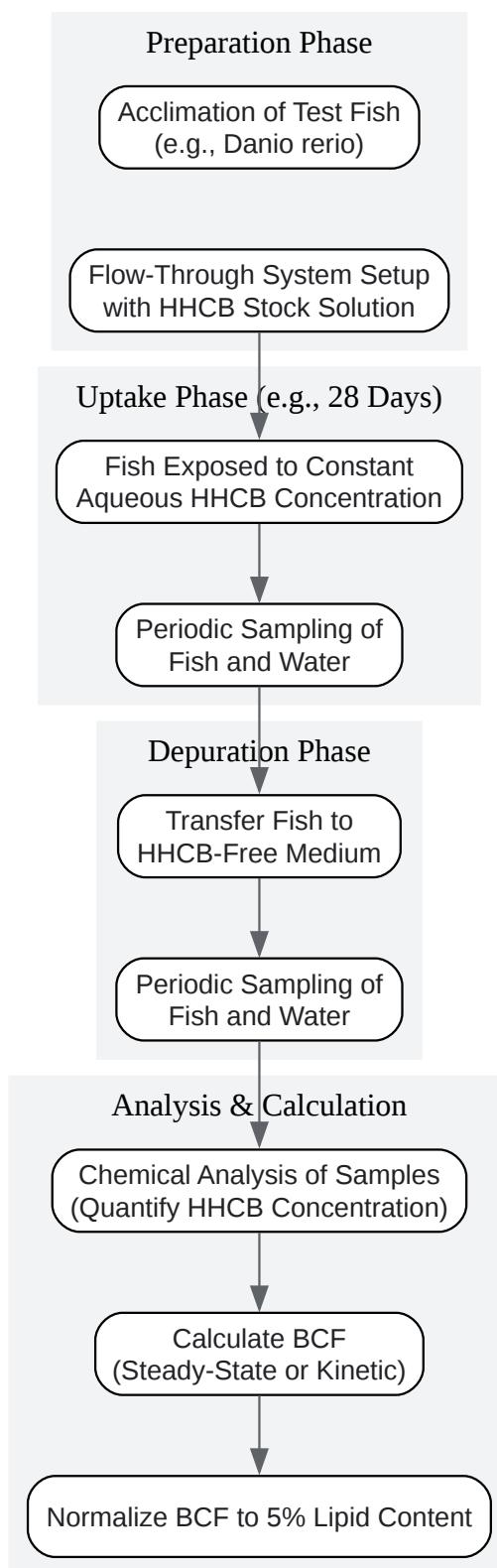
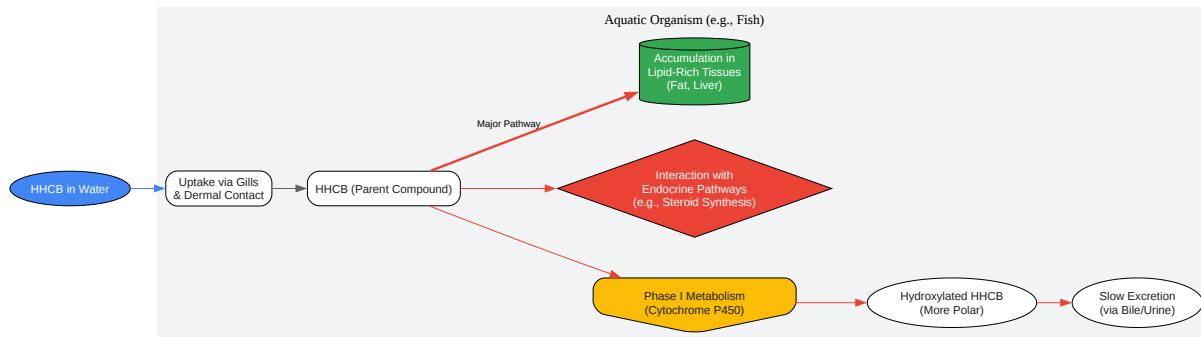
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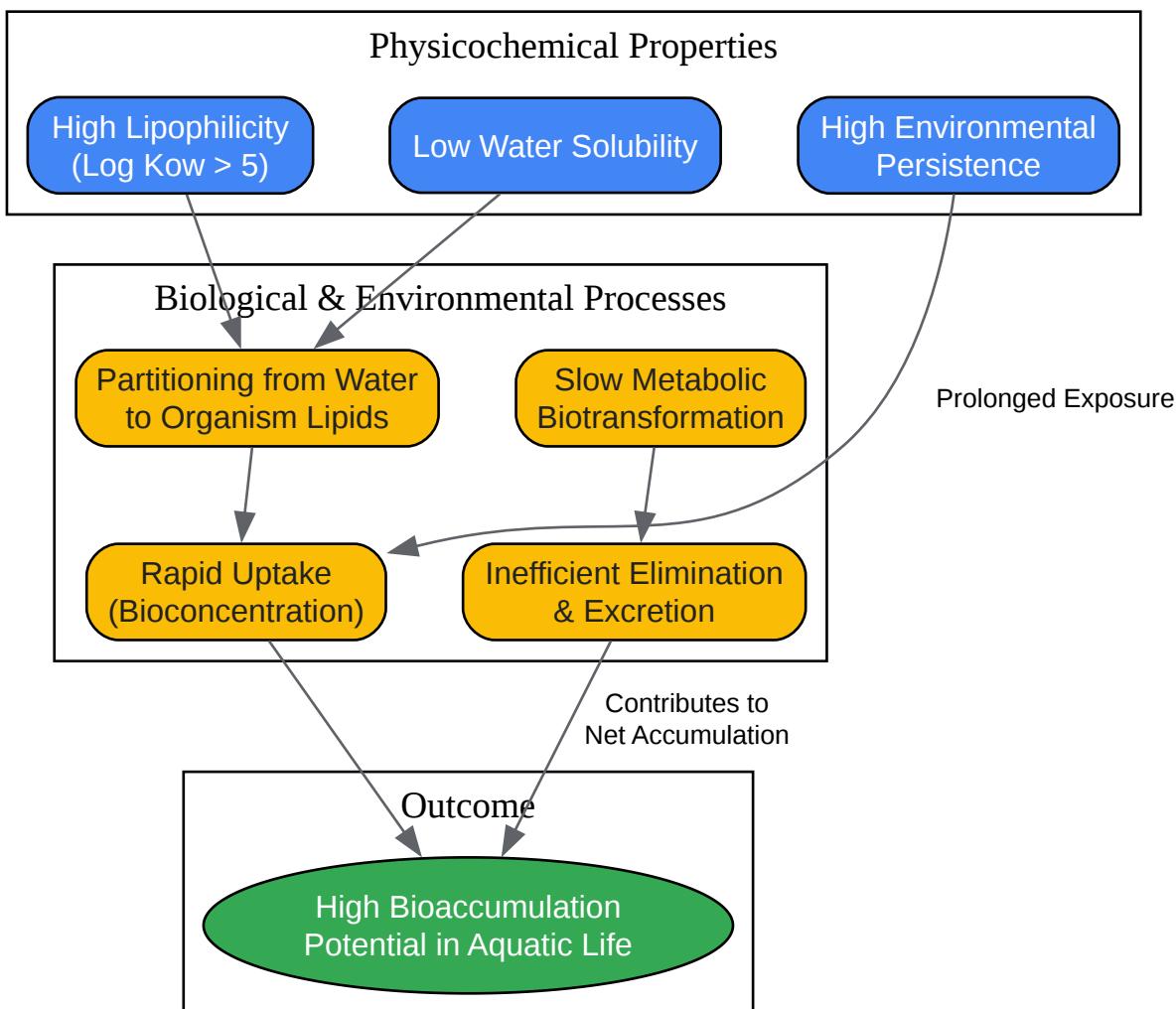
Diagram 1: Experimental workflow for the OECD 305 bioaccumulation test.

Mechanisms of Action and Metabolism

The bioaccumulation of HHCB is exacerbated by its slow rate of metabolism in many aquatic organisms. While not completely inert, HHCB undergoes limited biotransformation.

- **Metabolic Pathways:** Studies in European sea bass (*Dicentrarchus labrax*) have shown that HHCB can be actively metabolized, with both the parent compound and a hydroxylated metabolite detected in bile.^[17] This suggests that Phase I metabolism via cytochrome P450 enzymes is a relevant pathway. Other potential biotransformation processes in algae include methoxylation, methylation, and demethylation.^[18]
- **Endocrine Disruption:** HHCB is listed as a suspected endocrine disruptor.^[5] Research indicates it can act as a weak inhibitor of oxyandrogen synthesis in the gonads of male fish.^[17] Mechanistic studies also suggest HHCB may interfere with steroid hormone receptors and membrane transporters that are responsible for expelling xenobiotics from cells.^[3]





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